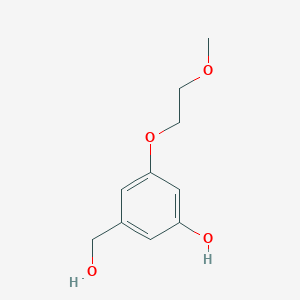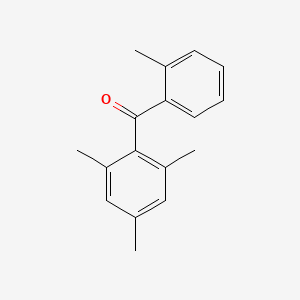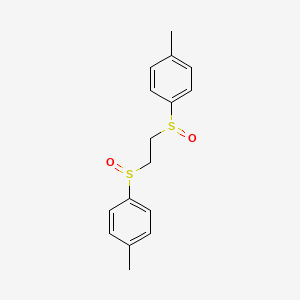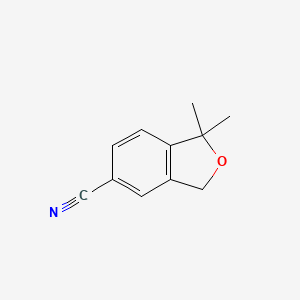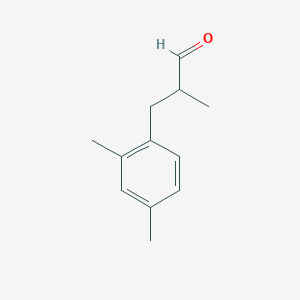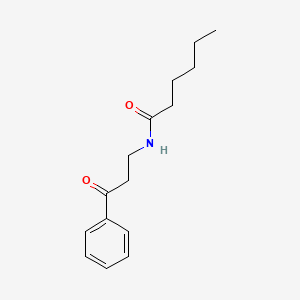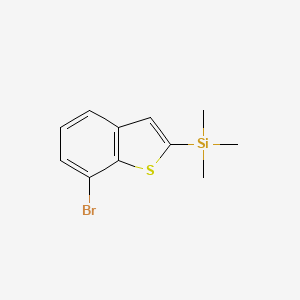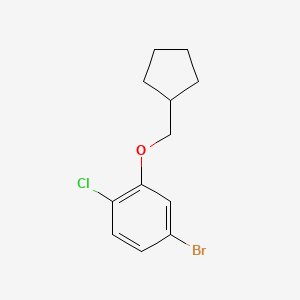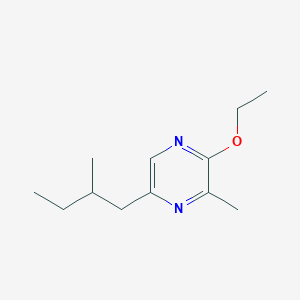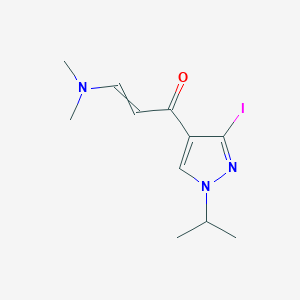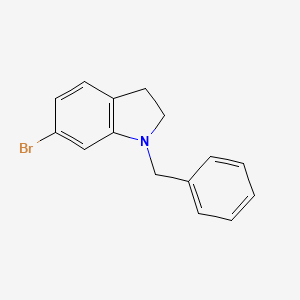
1-Benzyl-6-bromo-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-6-bromo-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals The compound this compound is characterized by a benzyl group attached to the nitrogen atom of the indole ring and a bromine atom at the sixth position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-6-bromo-2,3-dihydro-1H-indole can be synthesized through several methods. One common approach involves the bromination of 1-benzyl-2,3-dihydro-1H-indole. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the sixth position of the indole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-6-bromo-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the sixth position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of 1-benzyl-2,3-dihydro-1H-indole without the bromine atom.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed:
- Substitution reactions yield various substituted indole derivatives.
- Oxidation reactions produce oxidized indole derivatives.
- Reduction reactions result in de-brominated indole compounds.
Scientific Research Applications
1-Benzyl-6-bromo-2,3-dihydro-1H-indole has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-6-bromo-2,3-dihydro-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The bromine atom can enhance the compound’s binding affinity to its target by forming halogen bonds or through hydrophobic interactions. The benzyl group can contribute to the compound’s overall lipophilicity, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
1-Benzyl-2,3-dihydro-1H-indole: Lacks the bromine atom at the sixth position, resulting in different reactivity and biological activity.
6-Bromo-2,3-dihydro-1H-indole:
1-Benzyl-5-bromo-2,3-dihydro-1H-indole: Bromine atom at the fifth position, leading to different substitution patterns and reactivity.
Uniqueness: 1-Benzyl-6-bromo-2,3-dihydro-1H-indole is unique due to the specific positioning of the bromine atom and the benzyl group, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
63839-22-5 |
|---|---|
Molecular Formula |
C15H14BrN |
Molecular Weight |
288.18 g/mol |
IUPAC Name |
1-benzyl-6-bromo-2,3-dihydroindole |
InChI |
InChI=1S/C15H14BrN/c16-14-7-6-13-8-9-17(15(13)10-14)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 |
InChI Key |
POVUUVJNTSZZAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)Br)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



